Nitrovin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Core Chemical and Biological Profile

The table below summarizes the fundamental characteristics of Nitrovin (also known as Difurazone).

| Property | Description |

|---|---|

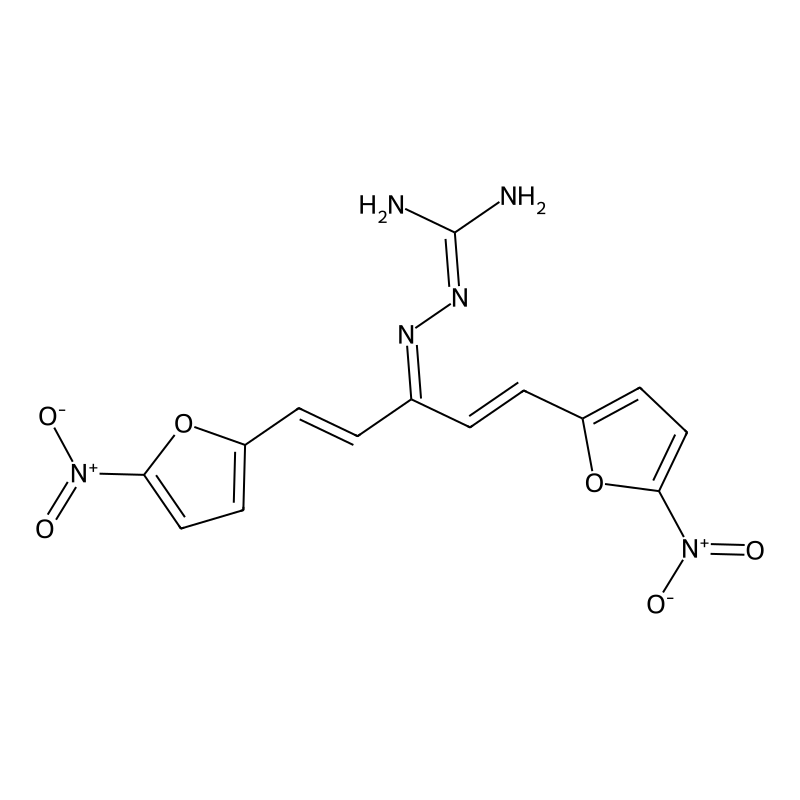

| IUPAC Name | 1,5-Bis(5-nitro-2-furanyl)-1,4-pentadien-3-one azine [1] |

| CAS Number | 804-36-4 [1] |

| Molecular Formula | C({14})H({12})N({6})O({6}) [1] |

| Molecular Weight | 360.28 g/mol [1] |

| SMILES | O=N+=O)O2)=N\NC(N)=N)O1)[O-] [1] |

| Primary Historical Use | Antibacterial growth promoter in livestock [2] [1] |

| Investigational Use | Potential anticancer lead compound [2] |

Mechanism of Action as an Anticancer Lead

Recent research has revealed a novel mechanism for this compound, inducing a non-apoptotic cell death known as paraptosis-like cell death by targeting Thioredoxin Reductase 1 (TrxR1) [2]. The signaling pathway is illustrated below:

This compound induces paraptosis by targeting TrxR1, increasing ROS, and activating downstream effects; this can be reversed by CHX, NAC, GSH, and TrxR1 overexpression.

Experimental Data and Protocols

Key experimental findings and methodologies from the primary research are summarized below.

Key Experimental Findings

| Assay/Model | Finding/Result | Significance |

|---|---|---|

| In Vitro Cytotoxicity | IC~50~ values ranged from 1.31 to 6.60 µM across tumor and normal cell lines [1]. | Demonstrates potent and broad cytotoxic activity [2] [1]. |

| Cell Death Characterization | Induced cytoplasmic vacuolation; cell death not reversed by caspase inhibitors [2]. | Confirms a non-apoptotic, paraptosis-like mechanism [2]. |

| Mechanism Rescue | Cell death and vacuolation reversed by cycloheximide (CHX), NAC, GSH, and TrxR1 overexpression [2]. | Validates critical role of ROS and TrxR1 targeting [2]. |

| In Vivo Efficacy (Zebrafish) | Showed significant anticancer effect; reversed by NAC co-treatment [2]. | Confirms ROS-mediated mechanism in a live animal model [2]. |

Detailed Experimental Methodology

The following workflow outlines the key experiments conducted to elucidate this compound's mechanism of action:

Experimental workflow for elucidating this compound's anticancer mechanism, from initial screening to in vivo validation.

Analytical Considerations for Nitrofurans

While the search results do not provide a specific analytical method for this compound, insights can be drawn from methods used for structurally related nitrofuran antibiotics like nitrofurazone [3] [4].

- Sample Preparation: Analysis often requires a derivatization step. For instance, tissue-bound metabolites are released via acid hydrolysis and then derivatized with reagents like 2-nitrobenzaldehyde (2-NBA) to form compounds suitable for analysis [4].

- Detection Techniques: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for sensitive and confirmatory quantification of nitrofurans and their metabolites. High-performance thin-layer chromatography (HPTLC) methods have also been developed and validated for certain formulations like nitrofurazone ointment [3] [4].

- Key Parameters: Modern methods use isotope-labeled internal standards (e.g., (^{13}C), (^{15}N)) for highly accurate quantification, correcting for matrix effects and preparation losses [4].

Summary and Research Implications

This compound represents a compelling case of drug repurposing, where an old antibacterial agent has been rediscovered with a novel anticancer mechanism. Its ability to induce paraptosis via TrxR1 inhibition and ROS generation offers a potential strategy to target cancers resistant to conventional apoptosis-inducing drugs. Future work should focus on:

- Optimizing the compound's pharmacokinetics and therapeutic index.

- Conducting extensive preclinical trials in mammalian models.

- Further elucidating the precise molecular interactions between this compound and the TrxR1 enzyme.

References

- 1. This compound (Difurazon) | Antibacterial Growth Promoter [medchemexpress.com]

- 2. (difurazone), an antibacterial growth promoter, induces... This compound [pubmed.ncbi.nlm.nih.gov]

- 3. Development and Validation of a Stability-Indicating ... [pmc.ncbi.nlm.nih.gov]

- 4. An optimized method for the accurate determination of ... [sciencedirect.com]

Nitrovin: A Technical Profile for Researchers

References

- 1. _TargetMol this compound [targetmol.com]

- 2. (difurazone), an antibacterial this compound , induces... growth promoter [pubmed.ncbi.nlm.nih.gov]

- 3. This compound (difurazone), an antibacterial growth promoter ... [sciencedirect.com]

- 4. Review of antimicrobial promoting agents available growth [link.springer.com]

- 5. Analysing growth promoters in feed - Wageningen [wur.nl]

- 6. (IARC Summary & Evaluation, Volume 31, 1983) this compound [inchem.org]

Mechanism of Action of Nitrovin

Nitrovin is an antimicrobial growth promoter that has been found to exhibit anticancer activity [1]. Its primary mechanism of action involves:

- Targeting TrxR1: this compound acts by targeting the enzyme Thioredoxin Reductase 1 (TrxR1) [1].

- Inducing Cell Death: The inhibition of TrxR1 leads to the induction of reactive oxygen species (ROS)-mediated cell death. This cell death is characterized as a hybrid of non-apoptotic and quasi-apoptotic death [1].

Quantitative Activity Data

The following table summarizes the bioactivity data of this compound against various cells. The data indicates its cytotoxic effect, though it is noted that this activity is observed in both tumor and normal cells [1].

| Bioactivity Description | IC50 Values | Target | Cell Death Mechanism |

|---|---|---|---|

| Exhibits anticancer activity | 1.31 to 6.60 μM (for both tumor and normal cells) | TrxR1 | ROS-mediated non-apoptotic and quasi-apoptotic [1] |

Proposed Workflow for Mechanism Elucidation

The search results do not provide detailed experimental protocols for studying this compound. However, based on its known mechanism, the general workflow below outlines key experiments a researcher would conduct to confirm and elaborate on its action.

Information Gaps and Further Research

The existing public data is insufficient for a complete technical whitepaper. Key information that is currently missing includes:

- Detailed Signaling Pathways: The specific interactions downstream of TrxR1 inhibition and ROS elevation are not delineated.

- Experimental Protocols: Step-by-step methodologies for key assays (e.g., TrxR1 activity inhibition, ROS detection assays specific to this compound) are not available in the search results.

- Specific Cell Line Data: The IC50 values are given as a range, but the data for specific cancer cell lines is not broken down.

- Selectivity Index: The ratio of cytotoxic activity between normal and tumor cells is not provided, which is critical for evaluating therapeutic potential.

Suggestions for Next Steps

To gather the in-depth information required for your whitepaper, I suggest you:

- Consult specialized scientific databases such as PubMed, Google Scholar, or Scopus using search terms like "this compound TrxR1 mechanism," "this compound ROS apoptosis," or "this compound anticancer."

- Review patent filings, as this compound's repurposing for anticancer use may be documented in patent applications, which often contain detailed experimental sections.

- Search for primary research articles in chemistry or pharmacology journals that focus on the characterization of existing compounds.

References

Chemical Identity and Key Synonyms

Nitrovin and Difurazone refer to the same chemical entity, which is commonly used in its hydrochloride form. The table below summarizes its core identifiers and selected physicochemical properties.

| Property | Details |

|---|---|

| IUPAC Name (Base) | 2-[3-(5-nitro-2-furanyl)-1-[2-(5-nitro-2-furanyl)ethenyl]-2-propen-1-ylidene]hydrazinecarboximidamide [1] |

| Other Synonyms | Panazon; Payzone; Difurazone; 1,5-Bis(5-nitro-2-furyl)-3-pentadienone guanylhydrazone [1] [2] |

| CAS Number (Base) | 804-36-4 [3] [4] [2] |

| CAS Number (HCl Salt) | 2315-20-0 [5] [6] |

| Molecular Formula (Base) | C₁₄H₁₂N₆O₆ [3] [4] [2] |

| Molecular Formula (HCl Salt) | C₁₄H₁₃ClN₆O₆ [5] |

| Molecular Weight (Base) | 360.28 g/mol [4] [2] |

| Molecular Weight (HCl Salt) | 396.74 g/mol [5] |

| Boiling Point | 594.6°C at 760 mmHg (for HCl salt) [5] [6] |

| Melting Point | 217°C (decomposition, for base) [2] |

| Density | 1.58 g/cm³ (for HCl salt) [5] |

| Storage | 2-8°C [5] [2] |

A Novel Anticancer Mechanism and Experimental Insights

Historically used as an antibacterial growth promoter in veterinary practice [7] [8] [1], recent research has uncovered a potential new application for this compound in cancer therapy.

Mechanism of Action: Inducing Paraptosis via TrxR1 Inhibition

A significant 2023 study revealed that this compound exhibits potent cytotoxicity against a wide panel of cancer cell lines, including glioblastoma (GBM) models [7] [8]. Its anticancer activity is primarily mediated by inducing a non-apoptotic, paraptosis-like cell death [7] [8].

Paraptosis is a programmed cell death pathway characterized by cytoplasmic vacuolation derived from the swelling of the endoplasmic reticulum (ER) and mitochondria, without the classic signs of apoptosis like caspase activation [8]. The mechanism can be summarized as follows:

- Primary Target: this compound directly interacts with and inhibits the activity of Thioredoxin Reductase 1 (TrxR1) [7] [8]. TrxR1 is a key enzyme in the cellular antioxidant system, crucial for maintaining redox balance.

- ROS Burst: Inhibition of TrxR1 leads to a severe disruption of the cellular redox balance, causing a massive accumulation of Reactive Oxygen Species (ROS) [7] [8].

- Cell Death Execution: The excessive ROS levels trigger extensive cytoplasmic vacuolation and activation of the MAPK signaling pathway, ultimately leading to paraptosis-like cell death [7] [8]. This process can be inhibited by antioxidants like N-acetylcysteine (NAC) or by overexpressing TrxR1 [7] [8].

The following diagram illustrates this signaling pathway:

This compound induces paraptosis by inhibiting TrxR1, leading to ROS accumulation and cell death.

Experimental Data & Protocols

The following table summarizes key experimental findings and conditions from the 2023 study:

| Aspect | Experimental Summary |

|---|---|

| Cytotoxicity (IC₅₀) | This compound showed potent activity against 16 cancer cell lines from 8 categories (including glioblastoma, lung, and colon cancers) with IC₅₀ values < 5 μM. Non-cancerous liver (LO2) and kidney (HK2) cells were less sensitive [8]. |

| Key Assays | • Cell Viability: MTS assay [8]. • Cytoplasmic Vacuolation: Observed via light microscopy and confirmed with organelle-specific stains [8]. • ROS Detection: Flow cytometry using DCFH-DA probe [8]. • TrxR1 Activity: Measured using a standard DTNB [5,5'-dithiobis-(2-nitrobenzoic acid)] reduction assay [8]. | | In Vivo Model | Zebrafish xenograft model. this compound demonstrated a significant anticancer effect, which was reversed by co-treatment with the antioxidant NAC, confirming the ROS-mediated mechanism in a living organism [7] [8]. | | Critical Reagents | • Inhibitors: Cycloheximide (CHX, protein synthesis inhibitor), N-acetyl-l-cysteine (NAC, antioxidant), Glutathione (GSH) [7] [8]. • Cell Lines: U251 and U87 glioblastoma cell lines were central to the mechanistic study [8]. |

Additional Regulatory and Safety Context

- IARC Carcinogenicity Evaluation: this compound is classified in IARC Group 3, meaning it is "not classifiable as to its carcinogenicity to humans" due to a lack of sufficient evidence from both animal and human studies [1] [2].

- Mutagenicity: Early studies noted that this compound can induce DNA damage and mutations in bacteria and insects [1].

- Commercial Availability: The compound is available from chemical suppliers for research purposes only, typically with a stated purity of 95% or higher [4] [2].

Conclusion

References

- 1. (IARC Summary & Evaluation, Volume 31, 1983) this compound [inchem.org]

- 2. | 804-36-4 Difurazone [chemicalbook.com]

- 3. - Ontology Report - Rat Genome Database this compound [rgd.mcw.edu]

- 4. This compound (Difurazon) | Antibacterial Growth Promoter [medchemexpress.com]

- 5. CAS No. 2315-20-0 | Chemsrc [chemsrc.com]

- 6. China this compound hydrochloride CAS:2315-20-0 manufacturer supplier... [nbinno.com]

- 7. ( this compound ), an antibacterial growth promoter, induces... difurazone [pubmed.ncbi.nlm.nih.gov]

- 8. This compound (difurazone), an antibacterial growth promoter ... [sciencedirect.com]

Quantitative Data on Nitrovin Residues

The following table summarizes findings from a residue depletion study in chickens fed 10 mg/kg of nitrovin for 7 days [1].

| Sample Type | Residue Concentration at 0-Day Withdrawal | Residue Concentration at 28-Day Withdrawal |

|---|---|---|

| Plasma | 84.98 ng/mL | > 1.0 ng/mL |

| Liver | 24.04 ng/g | 5.8 ng/g |

| Kidney | 68.28 ng/g | Data not specified in abstract |

| Fat | 61.18 ng/g | > 1.0 ng/g |

| Muscle | 21.04 ng/g | > 1.0 ng/g |

The study concluded that residue levels in most tissues remained above 1.0 ng/g even after a 28-day withdrawal period, supporting the ban on this compound [1].

Mechanism of Action & Historical Context

This compound belongs to the nitrofuran class of antibiotics, which were once used broadly for their growth-promoting and antimicrobial effects [2] [3].

- Growth-Promoting Efficacy: A 1977 study identified this compound as an effective growth promoter, unlike many other tested nitrofurans [3].

- Impact on Gut Microbiota: A 1988 study demonstrated that growth-promoting antibiotics like this compound alter the gut population in chickens. Specifically, they select for a higher proportion of Enterococcus faecium over Enterococcus gallinarum. This shift has significant consequences because E. faecium is generally more resistant to therapeutic antibiotics like erythromycin, lincomycin, and tetracycline [4].

- Safety Concerns and Ban: Nitrofurans, including this compound, were prohibited after research in the late 1980s revealed they have carcinogenic and mutagenic properties [2]. The persistent residue data further solidified the need for this ban [1].

Analytical Methods for Detection

Due to this compound's illegal status, reliable analytical methods are required to monitor its misuse. Since the parent drug breaks down quickly, detection focuses on its tissue-bound metabolites, which can persist for weeks [2].

The following diagram illustrates the general workflow for determining nitrofuran metabolites in meat, as applied to this compound.

Figure 1: General analytical workflow for detecting nitrofuran metabolite residues in chicken tissue.

Detailed Protocol for LC-MS/MS Analysis [2]:

- Sample Preparation: Tissue samples are homogenized. The bound metabolites are released through acid hydrolysis and simultaneously derivatized with 2-nitrobenzaldehyde (2-NBA). This step converts the polar metabolites into a form suitable for reverse-phase chromatography.

- Internal Standards: The method uses isotope-labelled internal standards (e.g., AOZ-d4 for this compound metabolites) for each analyte. This is critical for high accuracy and correcting for matrix effects and recovery losses.

- LC-MS/MS Analysis:

- Chromatography: Separation is performed on a reverse-phase column.

- Mass Spectrometry: Detection uses electrospray ionization in positive mode (ESI+) and Multiple Reaction Monitoring (MRM). The protonated molecules [M+H]+ of the derivatives are fragmented, and specific precursor-to-product ion transitions are monitored for each metabolite.

- Method Validation: The method is validated using blank chicken meat fortified with known concentrations of analytes near the minimum required performance limit (MRPL of 1 μg/kg). Parameters like recovery, precision, and measurement uncertainty are established.

Research Alternatives to Antibiotic Growth Promoters

Given the ban on antibiotics like this compound, research has shifted toward sustainable alternatives [5] [6] [7].

- Precision Biotics: These are glycan-based additives designed to steer gut microbiome metabolism toward beneficial pathways, such as increased production of short-chain fatty acids (SCFAs) like propionate and butyrate. This improves gut health, growth performance, and resilience against diseases like necrotic enteritis [5].

- Phytobiotics: These plant-derived additives (e.g., essential oils, turmeric, garlic) offer antimicrobial, antioxidant, and anti-inflammatory properties. They enhance gut morphology, integrity, and microflora balance, serving as natural growth promoters [6] [8].

- Other Alternatives: The broader category of non-antibiotic growth promoters also includes probiotics, prebiotics, organic acids, and enzymes, all of which aim to improve gut health and nutrient absorption [7].

References

- 1. Residue depletion of this compound in chicken after oral ... [pubmed.ncbi.nlm.nih.gov]

- 2. An optimized method for the accurate determination of ... [sciencedirect.com]

- 3. Antimicrobial substances and chick promotion: The... | Scilit growth [scilit.com]

- 4. The effect of growth -promoting antibiotics on the faecal enterococci of... [pubmed.ncbi.nlm.nih.gov]

- 5. Precision biotics enhance growth performance in broiler ... [pmc.ncbi.nlm.nih.gov]

- 6. Phytobiotics in poultry: revolutionizing broiler chicken nutrition ... [jasbsci.biomedcentral.com]

- 7. Non-Antibiotic Growth in Poultry Nutrition – A... Promoters [reference-global.com]

- 8. A Guide to Broiler Chicken Boosters & Probiotics Growth [livestocking.net]

Nitrovin's Investigated Anti-Cancer Mechanisms

Recent research has shifted focus towards understanding Nitrovin's potential for re-purposing as a cancer therapeutic. The key findings from these studies are summarized below.

Table 1: Summary of

| Aspect | Key Findings |

|---|---|

| Primary Mechanism | Induces a non-apoptotic, paraptosis-like cell death by targeting thioredoxin reductase 1 (TrxR1) [1]. |

| Cellular Effects | Characterized by cytoplasmic vacuolation from swollen endoplasmic reticulum and mitochondria; is caspase-independent but requires new protein synthesis [1]. |

| Role of ROS | Treatment leads to significant accumulation of reactive oxygen species (ROS), which actively mediates the cell death process [1]. |

| Cytotoxicity | Shows potent cytotoxic effects across 16 cancer cell lines from 8 different categories, with calculated IC50 values below 5 μM. Notably, non-cancerous cells (LO2 and HK2) were less sensitive [1]. |

The following diagram illustrates the sequence of these key mechanistic steps leading to paraptosis-like cell death.

IARC Evaluations and How to Access Them

Although this compound itself is not listed, understanding the IARC classification process can aid your future research.

- IARC's Purpose and Process: The IARC Monographs program identifies environmental factors that are carcinogenic hazards to humans. International expert working groups review published studies and assess the strength of evidence that an agent can cause cancer, classifying agents into Groups 1, 2A, 2B, 3, or 4 [2] [3] [4].

- How to Check for Classifications: You can access the complete and updated list of all evaluated agents on the official IARC Monographs website [5]. Since this compound is not mentioned in the Wikipedia list of Group 3 agents [6], and no other groups list it, this indicates it has likely not been formally evaluated by IARC.

Interpretation and Research Direction

The absence of an IARC evaluation, combined with the preliminary anti-cancer research, means that This compound's carcinogenic hazard in humans remains unclassified and unknown.

- Mechanism vs. Hazard: The same property—targeting a critical redox enzyme like TrxR1—can be investigated for killing cancer cells (therapeutic context) or for potentially initiating or promoting cancer (hazard context). The outcome depends on dosage, exposure conditions, and the biological model.

- For your research, it is crucial to distinguish between these contexts. The current evidence supports an investigation into this compound's therapeutic potential, but does not address its potential to cause cancer in healthy tissues upon exposure.

References

- 1. This compound (difurazone), an antibacterial growth promoter ... [sciencedirect.com]

- 2. IARC Monographs – General Information [monographs.iarc.who.int]

- 3. The IARC Monographs: Updated Procedures for Modern ... [pmc.ncbi.nlm.nih.gov]

- 4. Preamble to the IARC Monographs (amended January 2019) [monographs.iarc.who.int]

- 5. List of Classifications – IARC Monographs on the Identification of... [monographs.iarc.who.int]

- 6. group 3 - Wikipedia IARC [en.wikipedia.org]

Comprehensive Technical Guide: Nitrovin as a Thioredoxin Reductase 1 (TrxR1) Inhibitor

Introduction to Nitrovin and the TrxR1 System

This compound (CAS No. 804-36-4), also known as difurazon, is an antimicrobial growth promoter historically used in livestock production that has recently emerged as a potent inhibitor of thioredoxin reductase 1 (TrxR1) with significant anticancer properties. This repurposing of this compound from veterinary medicine to anticancer candidate represents an innovative approach in drug discovery. With the molecular formula C₁₄H₁₂N₆O₆ and a molecular weight of 360.28 g/mol, this compound belongs to a class of compounds that exert their biological effects through selective targeting of the thioredoxin system, a crucial antioxidant system in mammalian cells. [1]

The thioredoxin system, comprising TrxR1, thioredoxin (Trx), and NADPH, represents one of the two major antioxidant systems in mammalian cells (the other being the glutathione system). TrxR1 is a selenocysteine-containing enzyme that plays a pivotal role in maintaining cellular redox homeostasis by reducing oxidized thioredoxin using NADPH as an electron donor. This reduced thioredoxin subsequently provides electrons to multiple downstream targets, including peroxiredoxins and ribonucleotide reductase, thereby regulating processes ranging from DNA synthesis to antioxidant defense. What makes TrxR1 particularly significant in cancer biology is its frequent overexpression in various malignancies, where it supports tumor growth, confers resistance to oxidative stress, and contributes to therapy resistance. This overexpression pattern, coupled with the enzyme's unique selenocysteine residue that renders it highly susceptible to electrophilic attack, positions TrxR1 as an attractive molecular target for anticancer drug development. [2] [3]

Mechanisms of Action and Signaling Pathways

Molecular Interactions with TrxR1

This compound exerts its anticancer effects primarily through direct inhibition of TrxR1, a mechanism confirmed through multiple experimental approaches. The compound interacts with the selenocysteine residue (Sec498) in the C-terminal active site of TrxR1, which is notably more nucleophilic and reactive than typical cysteine residues due to the unique properties of selenium. This interaction leads to permanent enzyme inhibition through covalent modification or oxidative disruption of the selenocysteine-thiol group. The critical role of this selenocysteine residue in this compound's mechanism is substantiated by experiments demonstrating that mutant forms of TrxR1 lacking this residue show significantly reduced sensitivity to this compound inhibition. This targeting mechanism is shared by several other TrxR1 inhibitors, including the natural compound hydroxytyrosol, which also primarily interacts with the selenocysteine residue. [4] [5]

Upon binding to TrxR1, this compound not only inhibits the enzyme's normal reductase function but can also convert TrxR1 into a pro-oxidant enzyme with NADPH oxidase activity. This transformed enzyme, sometimes referred to as a SecTRAP (Selenium Compromised Thioredoxin Reductase-derived Apoptotic Protein), actively generates reactive oxygen species (ROS) instead of eliminating them, thereby amplifying oxidative stress within cancer cells. This dual mechanism—inhibition of antioxidant defense and simultaneous generation of oxidative stress—creates a powerful pro-oxidant shift in the cellular environment that preferentially damages cancer cells, which typically already operate under elevated baseline ROS levels. [2]

ROS-Mediated Cell Death Mechanisms

The oxidative stress induced by this compound's targeting of TrxR1 triggers multiple cell death pathways, with a primary emphasis on paraptosis-like cell death. Paraptosis is characterized by cytoplasmic vacuolation resulting from extensive endoplasmic reticulum and mitochondrial swelling, followed by progressive disruption of cellular organelles. This cell death mode differs significantly from classical apoptosis, as it occurs independently of caspase activation and lacks characteristic apoptotic features such as nuclear fragmentation and phosphatidylserine externalization. The central role of ROS in this process is evidenced by experiments showing that antioxidant compounds like N-acetyl-L-cysteine (NAC) and glutathione (GSH) can completely abrogate this compound-induced cell death. [4]

The signaling cascade initiated by this compound involves multiple interconnected pathways that collectively execute cell death. The following diagram illustrates the key molecular events in this compound-induced, ROS-mediated cell death:

This compound-induced paraptosis signaling pathway and pharmacological inhibition points.

Beyond paraptosis, this compound's pro-oxidant effects also influence other cell death modalities under certain conditions or in specific cell types. The sustained oxidative stress can lead to mitochondrial membrane permeabilization, release of cytochrome c, and activation of caspase-independent death pathways. Additionally, this compound has been shown to activate the MAPK signaling pathway (including JNK, ERK, and p38), which further amplifies the death signals and contributes to the observed cytoplasmic vacuolation. The transcription factor Nrf2, which normally activates antioxidant response elements in response to oxidative stress, may also be involved in cellular responses to this compound, though this pathway may be overwhelmed by the extensive ROS generation. [4] [2]

Physiological and Phenotypic Effects

At the cellular level, this compound treatment produces characteristic morphological changes that distinguish it from conventional chemotherapeutic agents. The most prominent feature is the progressive development of cytoplasmic vacuoles that originate from the endoplasmic reticulum and mitochondria. These vacuoles enlarge and coalesce over time, ultimately compromising organelle function and cellular integrity. This distinctive pattern aligns with paraptosis-like death rather than classical apoptosis. Additionally, this compound induces cell cycle arrest at specific checkpoints, particularly the G1/S transition, preventing cells from progressing through the replication cycle. This arrest provides time for damage repair but, when extensive, commits cells to death pathways. [4]

The antiproliferative effects of this compound extend across multiple cancer types, with studies demonstrating efficacy in glioblastoma, colorectal cancer, lung cancer, and others. Importantly, the compound shows selective cytotoxicity toward cancer cells compared to normal cells, though the therapeutic window varies between cell types. This selective toxicity likely stems from the already-elevated ROS levels in cancer cells, which place them closer to the threshold for ROS-induced cell death. Beyond direct cytotoxicity, this compound also impairs invasive capacity and metastatic potential of cancer cells, likely through disruption of redox-sensitive signaling pathways that control cytoskeletal dynamics and extracellular matrix remodeling. [4] [6]

Quantitative Activity Profile

Biochemical and Cellular Activity Data

The antiproliferative potency of this compound has been quantitatively assessed across multiple cancer cell lines, revealing consistent activity in the low micromolar range. The following table summarizes key efficacy data from experimental studies:

| Cancer Type | Cell Line | IC₅₀ Value | Assay Type | Experimental Context | Citation |

|---|---|---|---|---|---|

| Various Tumors | Multiple | 1.31 - 6.60 μM | Cell viability | Both tumor and normal cells | [1] |

| Glioblastoma | U-87MG | <10 μM | Cell viability | Concentration-dependent effect | [4] |

| Glioblastoma | T98G | <10 μM | Cell viability | Concentration-dependent effect | [4] |

| Lung Cancer | H1299 | ~2.5 μM | Colony formation | Combined with lenvatinib | [6] |

| Lung Cancer | H520 | ~2.0 μM | Colony formation | Combined with lenvatinib | [6] |

This compound demonstrates potent enzyme inhibition against TrxR1, with studies showing significant activity reduction at low micromolar concentrations. In cellular assays, this compound treatment reduced TrxR1 activity by approximately 60-80% within 6-12 hours of treatment, confirming effective target engagement in the cellular environment. The inhibition of TrxR1 directly correlates with ROS accumulation, with measurements showing 3-5 fold increases in intracellular ROS levels following this compound treatment. This ROS elevation precedes observable morphological changes, supporting its causative role in cell death initiation. [4]

In Vivo Efficacy Data

In xenograft models using zebrafish, this compound demonstrated significant antitumor efficacy at concentrations that were well-tolerated. Treatment with this compound resulted in approximately 60-70% reduction in tumor volume compared to untreated controls over a 7-day observation period. This antitumor effect was completely abrogated by co-treatment with the antioxidant NAC, confirming the ROS-dependent mechanism operates in vivo. The compound showed favorable tissue distribution with accumulation in tumor tissue, suggesting potential for further development. Additional studies in mouse xenograft models of lung cancer demonstrated that TrxR1 inhibition (using other inhibitors like auranofin) synergized with targeted therapies such as lenvatinib, resulting in approximately 50% greater tumor growth inhibition compared to single-agent treatment. [4] [6]

Experimental Protocols

TrxR1 Enzyme Activity Assay

The DTNB reduction assay represents the standard method for evaluating TrxR1 inhibition. The protocol begins with preparation of the reaction mixture containing 100 nM NADPH-reduced recombinant rat TrxR1 incubated with varying concentrations of this compound (typically 1-100 μM) in Tris-EDTA buffer (50 mM Tris-HCl pH 7.5, 1 mM EDTA) for 1 hour at room temperature in a 96-well plate format. Following incubation, add DTNB (5,5'-dithiobis-2-nitrobenzoic acid) and NADPH to final concentrations of 2 mM and 200 μM, respectively. Immediately monitor the linear increase in absorbance at 412 nm over 3 minutes using a microplate reader. Calculate TrxR1 activity using the formula: TrxR1 Inhibitory rate = [1 - (AB value of test at 3 min - AB value of test at 0 min)/(AB value of control at 3 min - AB value of control at 0 min)] × 100%. Include appropriate controls containing DMSO vehicle only (typically 0.1% v/v) to establish baseline activity. For comparative purposes, include known TrxR1 inhibitors such as auranofin as positive controls. [5] [7]

To confirm the specificity of this compound for the selenocysteine residue, parallel experiments should be conducted using mutant TrxR1 enzymes lacking the C-terminal selenocysteine (residues 1-496). Significantly reduced inhibition with mutant enzymes indicates targeting of the selenocysteine residue. The enzyme activity can be expressed in units defined as the amount of enzyme generating 1 nM 2-nitro-5-thiobenzoate per mg TrxR1 protein per minute, with typical wild-type TrxR1 activity around 511 U/mg protein compared to approximately 23 U/mg for the mutant form. [5]

Cellular Viability and Death Mechanism Assays

For dose-response studies in 2D cell culture, seed cells in 96-well plates at optimal density (3-5×10³ cells/well depending on cell type) and allow attachment for 24 hours. Treat cells with this compound across a concentration range (0.1-100 μM) for 24-48 hours. Assess viability using MTT assay by adding 0.5 mg/mL MTT reagent and incubating for 3-4 hours at 37°C. Dissolve formed formazan crystals in ethanol/DMSO (1:1) solution and measure absorbance at 540 nm. Calculate percentage viability relative to DMSO-treated controls. For 3D culture systems, which better mimic in vivo conditions, seed cells in agarose-coated plates to promote spheroid formation and treat with this compound once mature spheroids have formed (typically 5-7 days). Monitor spheroid integrity and size reduction as additional indicators of efficacy. [8] [4]

To delineate cell death mechanisms, examine cytoplasmic vacuolation through phase-contrast microscopy at regular intervals during treatment. For paraptosis confirmation, assess inhibition by cycloheximide (10-20 μg/mL) and antioxidants (NAC 5-10 mM, GSH 1-5 mM). Evaluate caspase independence using pan-caspase inhibitors (Z-VAD-FMK 20-50 μM) and measure caspase-3/7 activity. Monitor ROS generation using DCFH-DA probe (10 μM) with fluorescence measurement or microscopy. Analyze MAPK pathway activation through Western blotting for phosphorylated JNK, ERK, and p38. For TrxR1 overexpression rescue experiments, transfert cells with TrxR1 plasmid 24-48 hours before this compound treatment and assess protection against cell death. [4]

In Vivo Zebrafish Xenograft Model

The zebrafish xenograft model provides a rapid, cost-effective system for evaluating this compound efficacy in vivo. Begin by maintaining adult zebrafish under standard conditions (28.5°C, 14/10 light/dark cycle). For tumor implantation, label human cancer cells (e.g., glioblastoma U-87MG) with fluorescent markers (CM-Dil or GFP) and microinject approximately 100-200 cells into the perivitelline space of 2-day post-fertilization zebrafish larvae. After 24 hours, confirm successful engraftment using fluorescence microscopy. Randomize zebrafish with established tumors into treatment groups (typically 15-20 fish per group) and expose to this compound (1-10 μM) dissolved in tank water for 5-7 days, refreshing drug solution daily. Include control groups receiving vehicle alone and positive control groups receiving established anticancer agents. Monitor tumor volume daily through fluorescence imaging and quantitative analysis. To confirm ROS-dependent mechanisms, include a group co-treated with NAC (100-500 μM). Assess toxicity through mortality, morphological abnormalities, and behavioral changes. Upon completion, quantify tumor burden through fluorescence intensity measurements and perform histological analysis of dissected tumors. [4]

Therapeutic Implications and Research Applications

Cancer Treatment Potential

The therapeutic potential of this compound appears most promising for aggressive, treatment-resistant cancers with elevated oxidative stress profiles. Glioblastoma multiforme (GBM), one of the most lethal brain cancers with limited treatment options, represents a primary candidate based on compelling preclinical data. The blood-brain barrier permeability suggested by this compound's efficacy in glioma models positions it as a promising candidate for neuro-oncology applications. Additionally, colorectal cancers with their characteristic upregulation of TrxR1 expression present another logical target, particularly given the correlation between TrxR1 overexpression and poor prognosis in this cancer type. The demonstrated efficacy in lung cancer models, especially in combination with targeted agents, further expands the potential applications to thoracic oncology. [4] [6] [7]

The selective cytotoxicity of this compound toward cancer cells versus normal cells suggests a favorable therapeutic window, though comprehensive toxicological studies are needed to fully establish this profile. The observation that normal cells appear more resistant to this compound's effects may reflect their lower basal ROS levels and more robust antioxidant capacity compared to cancer cells. This differential vulnerability creates an opportunity for therapeutic exploitation of a fundamental biochemical difference between normal and malignant cells. Furthermore, the ability of this compound to overcome conventional therapy resistance mechanisms linked to the thioredoxin system positions it as a promising option for recalcitrant or relapsed disease. [4]

Combination Therapy Strategies

The synergistic potential of this compound with established anticancer modalities represents a particularly promising application. As demonstrated with lenvatinib in lung cancer models, TrxR1 inhibition can dramatically enhance the efficacy of targeted therapies, likely through exacerbation of therapy-induced oxidative stress. Similar synergy has been observed between other TrxR1 inhibitors and both chemotherapy (cisplatin, 5-fluorouracil) and radiotherapy, suggesting that this compound could similarly enhance these conventional treatments. The mechanistic basis for these synergistic interactions lies in the disruption of redox homeostasis that cancer cells depend on to manage the oxidative stress generated by many anticancer therapies. [6] [8]

Rational combination strategies should consider complementary mechanisms of action and overlapping toxicity profiles. Based on the known biology of the thioredoxin system, promising combination partners include:

- Tyrosine kinase inhibitors (e.g., lenvatinib, sorafenib) that generate additional ROS as part of their mechanism

- DNA-damaging agents (e.g., platinum drugs, radiation) that create lesions requiring redox-sensitive repair pathways

- PARP inhibitors in DNA repair-deficient cancers where oxidative stress further compromises DNA repair

- Metabolic inhibitors that target cancer-specific energy production pathways

When developing combination regimens, particular attention should be paid to sequence and timing of administration, as preclinical evidence suggests that priming cancer cells with TrxR1 inhibition before conventional therapy may maximize synergy while minimizing normal tissue toxicity. [6] [8] [9]

Research Applications and Future Directions

Guidance for Mechanistic Studies

For researchers investigating this compound's mechanisms, several key experimental approaches are recommended based on the current understanding of its activity. First, comprehensive assessment of TrxR1 inhibition should include both direct enzyme activity measurements and cellular target engagement evaluations using the DTNB assay format. Second, detailed characterization of cell death mechanisms should employ multiple complementary approaches, including morphological analysis, inhibitor studies, and molecular pathway mapping. Particular emphasis should be placed on distinguishing paraptosis from other caspase-independent death modalities such as necroptosis and ferroptosis through specific pharmacological inhibitors and genetic approaches. [4] [5]

The redox signaling pathways activated by this compound require systematic mapping using phosphoproteomics, redox proteomics, and transcriptomic approaches. Special attention should be given to the Nrf2-Keap1 pathway, which represents the master regulator of antioxidant responses, and its interaction with TrxR1 inhibition. The exploration of adaptive resistance mechanisms may reveal how cancer cells attempt to compensate for TrxR1 inhibition through upregulation of alternative antioxidant systems, particularly the glutathione pathway. This knowledge could inform rational combination strategies that simultaneously target multiple antioxidant pathways to prevent compensatory activation. [2] [3]

Translational Research Considerations

For medicinal chemistry optimization of this compound, key parameters requiring improvement include aqueous solubility, metabolic stability, and tissue-specific targeting. Structure-activity relationship studies should focus on modifications that enhance TrxR1 inhibition specificity while reducing potential off-target effects. The core scaffold presents opportunities for derivatization at multiple positions, potentially improving both potency and pharmacokinetic properties. The successful development of other TrxR1 inhibitors, such as auranofin and hydroxytyrosol derivatives, provides valuable templates for this compound optimization. [5] [7]

The path toward clinical translation requires addressing several key challenges. Comprehensive toxicological assessment in relevant animal models is essential to establish safety profiles and identify potential target organs for toxicity. Pharmacokinetic studies must evaluate bioavailability, half-life, metabolism, and tissue distribution, with particular attention to blood-brain barrier penetration for neuro-oncology applications. Biomarker development for patient stratification should focus on assays measuring TrxR1 expression and activity in tumor samples, potentially identifying those patients most likely to respond to this compound-based therapies. Finally, rational combination therapy regimens need optimization in advanced preclinical models that recapitulate the tumor microenvironment and therapy resistance mechanisms observed in human cancers. [4] [6]

The following diagram summarizes the key experimental approaches for validating this compound's mechanism of action and therapeutic potential:

Key experimental approaches for this compound mechanism validation and therapeutic development.

References

- 1. _TargetMol this compound [targetmol.com]

- 2. as a Potent Regulator of the Nrf2-Keap1 Response System - PMC TrxR 1 [pmc.ncbi.nlm.nih.gov]

- 3. Progress in Research on the Role of the Thioredoxin ... [mdpi.com]

- 4. (difurazone), an antibacterial growth promoter, induces... This compound [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery of hydroxytyrosol as thioredoxin reductase 1 ... [pmc.ncbi.nlm.nih.gov]

- 6. Combination of TrxR inhibitor and lenvatinib triggers ROS-dependent... 1 [ijbs.com]

- 7. Discovery of hydroxytyrosol as thioredoxin reductase 1 inhibitor to... [spandidos-publications.com]

- 8. Cytotoxic, chemosensitizing and radiosensitizing effects of curcumin... [spandidos-publications.com]

- 9. TIGAR knockdown radiosensitizes TrxR -overexpressing glioma in... 1 [nature.com]

Mechanism of Nitrovin-Induced Cell Death

Nitrovin primarily exerts its anticancer effects by inducing a caspase-independent, paraptosis-like cell death that is mediated by reactive oxygen species (ROS). The core mechanism involves the specific targeting of Thioredoxin Reductase 1 (TrxR1), a critical enzyme in the cellular antioxidant defense system [1] [2].

The proposed signaling pathway for this mechanism can be visualized as follows:

This compound targets TrxR1, triggering ROS accumulation and paraptosis via MAPK activation and cytoplasmic vacuolation.

Key Experimental Evidence & Data

The mechanistic model is supported by robust experimental data, including the reversal of cell death with specific inhibitors and activity in vivo models.

Table 1: Key Experimental Findings on this compound-Induced Cell Death

| Experimental Approach | Key Finding | Significance / Interpretation |

|---|---|---|

| Cytotoxicity Assays | IC~50~ values ranged from 1.31 to 6.60 μM across a panel of cancer cell lines [3]. | Demonstrates potent and broad-spectrum anticancer activity. |

| Cell Death Analysis | Induced cytoplasmic vacuolation; no caspase-3 activation or cleavage [1] [2]. | Confirms cell death is non-apoptotic and suggests paraptosis. |

| ROS Detection | Significant increase in intracellular ROS levels [1]. | Positions ROS as a critical mediator of the cell death process. |

| Cell Death Reversal | Death significantly reversed by CHX, NAC, GSH, and TrxR1 overexpression [1]. | Confirms dependence on new protein synthesis, ROS, and TrxR1 targeting. |

| Enzyme Activity Assay | This compound directly inhibited TrxR1 enzyme activity [1]. | Identifies TrxR1 as a direct molecular target of this compound. |

| In Vivo Model (Zebrafish Xenograft) | Showed significant anticancer effect, reversed by co-treatment with NAC [1] [2]. | Validates efficacy and ROS-dependent mechanism in a live animal model. |

Table 2: Agents That Do Not Reverse this compound's Effects

The specificity of the mechanism is highlighted by treatments that failed to reverse this compound-induced cell death [1]:

- Vitamins C and E

- Pan-caspase inhibitors (e.g., Z-VAD-FMK)

- MAPK inhibitors

- Endoplasmic reticulum (ER) stress inhibitors

This compound Profile and Research Context

- Compound Profile: this compound (Difurazone, CAS 804-36-4) is an antimicrobial growth promoter previously used in livestock. Its molecular formula is C~14~H~12~N~6~O~6~, with a molecular weight of 360.28 [3].

- Chemical Class: It belongs to the nitrofuran class of drugs, which are characterized by a furan ring with a nitro group [4].

- Regulatory Status: The European Union and other regions have banned the use of nitrofurans in food-producing animals, which is an important safety consideration for its repurposing as a human therapeutic [4].

Research Implications and Future Directions

This compound represents a promising lead compound for anticancer therapy, especially for aggressive cancers like glioblastoma (GBM). Its novel mechanism of inducing paraptosis-like death is particularly valuable for targeting cancer cells that have developed resistance to apoptosis [1] [5].

- Therapeutic Potential: Targeting TrxR1 to induce ROS-mediated paraptosis offers a new strategy to overcome apoptosis resistance in cancer cells [1].

- Research Applications: this compound serves as a valuable chemical tool to study paraptosis and ROS signaling in cancer biology [1].

- Future Development: The major next steps involve medicinal chemistry to improve its selectivity for cancer cells over normal cells and to thoroughly evaluate its pharmacokinetics and toxicology in higher mammalian models [1].

References

- 1. (difurazone), an antibacterial growth promoter, induces... This compound [pubmed.ncbi.nlm.nih.gov]

- 2. This compound (difurazone), an antibacterial growth promoter, induces ... [ovid.com]

- 3. _TargetMol this compound [targetmol.com]

- 4. Nitrofuran - Wikipedia [en.wikipedia.org]

- 5. Comprehensive landscape of cell death mechanisms [pmc.ncbi.nlm.nih.gov]

Experimental Data on Nitrovin Mutagenicity

| Aspect | Details |

|---|---|

| Mutagenic Activity | Directly mutagenic in Salmonella typhimurium strains TA98 and TA100 without requiring metabolic activation [1]. |

| Effective Dosage | 0.1 to 2.5 μg per plate (equivalent to 0.09–2.3 μM) [1]. |

| Effect of Metabolic Activation | Addition of a rat-liver homogenate (S9 mix) reduced the mutation rates [1]. |

| Bacterial Growth Inhibition | Inhibited growth in suspension cultures at concentrations above 0.09 μM [1]. |

| DNA Damage | Induces DNA damage in bacteria [2]. |

| Carcinogenicity Evaluation | The IARC evaluation found the available experimental data on carcinogenicity inadequate for assessment [2]. |

Mechanism of Action & Protocol Insights

While the search results do not provide a detailed, step-by-step protocol for Nitrovin mutation induction, the mechanism of action for nitrofuran antibiotics is described, which applies to this compound.

Nitrofuran compounds like this compound are prodrugs [3] [4]. They require activation inside the bacterial cell to exert their effects. The generally accepted mechanism involves the following steps, which can guide experimental design:

Based on this mechanism and the data from the studies, key elements of a mutagenicity assay for this compound would include:

- Test System: The Ames Test (also known as the bacterial reverse mutation assay) using Salmonella typhimurium strains TA98 and TA100, as directly demonstrated in the literature [1].

- Metabolic Activation: The assay should be performed both with and without a metabolic activation system (e.g., S9 fraction from rat liver). Notably, this compound's mutagenicity is direct and is actually reduced by metabolic activation [1].

- Endpoint Measurement: The number of revertant colonies (mutations) per plate is counted and compared to the control to determine a positive mutagenic response [1].

Interpretation & Further Research

The data indicates that this compound is a direct-acting bacterial mutagen. Its activation leads to reactive intermediates that cause extensive cellular damage. The reduction in mutagenicity with an S9 mix suggests that mammalian metabolic systems may detoxify the compound, though this does not preclude other potential risks [1].

It is important to note that the most relevant studies on this compound's mutagenicity were published in 1977, and the IARC evaluation is from 1983 [1] [2]. The compound's use as a growth promoter has been controversial and restricted in many regions, which may explain the lack of recent primary research.

For contemporary experimental protocols, consulting official guidelines for the Ames Test (e.g., from the OECD) would be advisable. Furthermore, studying the mechanisms and experimental data for the related drug Nitrofurantoin may provide valuable, transferable insights, as research on it is more current [3] [5].

References

- 1. Mutagenicity of this compound --a nitrofuran feed additive [pubmed.ncbi.nlm.nih.gov]

- 2. (IARC Summary & Evaluation, Volume 31, 1983) this compound [inchem.org]

- 3. Unlocking Nitrofurantoin - PubMed Central - NIH [pmc.ncbi.nlm.nih.gov]

- 4. Overview of antibiotic therapy... --> @ AMBOSS [amboss.com]

- 5. Variation in Mutant Prevention Concentrations - PMC [pmc.ncbi.nlm.nih.gov]

Comprehensive Application Notes and Protocols for Nitrovin Analysis by HPLC

Introduction

Nitrovin (CAS 804-36-4) is a chemical compound with the molecular formula C₁₄H₁₂N₆O₆ and a molecular weight of 360.287 g/mol [1]. It belongs to the nitrofuran class of compounds, which have historically been used as antimicrobial agents in veterinary medicine. Regulatory concerns regarding potential carcinogenicity and mutagenicity have led to strict controls and the need for sensitive analytical methods to detect this compound residues in various matrices, including animal feeds and aquatic products [2] [3] [4].

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for the separation, identification, and quantification of this compound. These application notes provide detailed methodologies for analyzing this compound using different HPLC techniques, from basic reverse-phase separation to advanced mass spectrometric detection, catering to the needs of researchers and analytical scientists in drug development and food safety monitoring.

Key Properties of this compound and Analytical Implications

Chemical Structure: this compound is a complex molecule featuring two 5-nitrofuran rings connected by a pentadienone guanylhydrazone bridge [1]. This structure contributes to its characteristic UV absorption, making it amenable to UV-Vis detection. The presence of multiple nitro groups and the conjugated system also makes it suitable for mass spectrometric detection.

Physicochemical Properties: The LogP value of 2.11 indicates moderate hydrophobicity, suggesting good retention on standard reverse-phase columns [1]. The compound's structure contains hydrogen bond donors and acceptors, which can influence chromatographic behavior and necessitate specific mobile phase conditions to achieve optimal peak shape and separation.

HPLC Analysis Methods for this compound

Reverse-Phase HPLC with UV Detection

This method provides a robust and cost-effective approach for this compound analysis in quality control and research applications.

- Stationary Phase: Newcrom R1 HPLC column (special reverse-phase with low silanol activity) [1] [5]. Smaller 3 µm particle columns are available for fast UPLC applications.

- Mobile Phase: Acetonitrile (MeCN)/water mixture modified with phosphoric acid [1] [5].

- Detection: UV-Vis detection, with optimal wavelength selection based on the compound's absorption maxima.

- Applications: Suitable for pharmacokinetic studies and isolation of impurities in preparative separation [1]. The method is scalable from analytical to preparative scale.

Table 1: Method Parameters for Reverse-Phase HPLC Analysis of this compound

| Parameter | Specification |

|---|---|

| Column | Newcrom R1 |

| Mobile Phase | Acetonitrile/Water/Phosphoric acid |

| MS-Compatible Modification | Replace phosphoric acid with formic acid |

| Particle Size | Standard or 3 µm for UPLC |

| Application Scale | Analytical to preparative |

| Key Applications | Impurity profiling, pharmacokinetics |

HPLC-MS/MS for Residue Analysis

Liquid chromatography coupled with triple quadrupole mass spectrometry provides superior sensitivity and selectivity for determining this compound residues in complex matrices at trace levels.

- Sample Preparation: A single-step extraction process has been developed for simultaneous determination of this compound, other nitrofurans, and their metabolites in aquatic animal matrices [2] [4].

- Chromatographic Separation: Utilizes optimized buffer solutions and reverse-phase chromatography compatible with mass spectrometry.

- Mass Spectrometric Detection: Multiple Reaction Monitoring (MRM) mode provides high specificity and sensitivity.

Table 2: Validation Parameters for HPLC-MS/MS Method in Aquatic Animal Matrices

| Validation Parameter | Performance Characteristics |

|---|---|

| Matrices Validated | Loach, catfish, shrimp, lobster, scallop, eel |

| Spiking Levels | 0.5, 1.0, and 2.0 μg kg⁻¹ |

| Recovery for this compound | 70-96% |

| Recovery for NF Metabolites | 82-97% |

| Relative Standard Deviation | 1-8% for all compounds |

| Linearity Range | 0.1-20 μg L⁻¹ |

| Correlation Coefficients | >0.99 for all compounds |

This validated method demonstrates excellent recovery rates and precision across multiple biologically relevant matrices, meeting regulatory requirements for veterinary drug residue analysis [2]. The method is significantly faster than previous approaches while maintaining high accuracy and sensitivity.

HPLC Analysis in Medicated Animal Feeds

This method specifically addresses the determination of this compound in medicated animal feeds, which presents unique challenges due to the complex matrix.

- Extraction Procedure: this compound is extracted from medicated feed using a solvent mixture consisting of dichloromethane, methanol, and ammonia solution [3].

- Chromatographic Separation: Separation is achieved using a cyano-column, which provides different selectivity compared to standard C18 phases.

- Quantification: HPLC with appropriate detection (likely UV) enables accurate quantification of this compound in feed formulations.

Detailed Experimental Protocols

Standard Reverse-Phase HPLC Protocol

Mobile Phase Preparation:

- Prepare a mixture of acetonitrile and high-purity water (HPLC grade) in the ratio of 30:70 (v/v).

- Add phosphoric acid to a final concentration of 0.1% (v/v).

- For mass spectrometric applications, replace phosphoric acid with formic acid (0.1% v/v) [1] [5].

- Filter the mobile phase through a 0.22 µm membrane and degas by sonication for 10 minutes.

Sample Preparation:

- For pure compounds: Dissolve in the mobile phase or appropriate solvent at approximately 1 mg/mL.

- For complex matrices: Employ appropriate extraction procedures (e.g., solvent extraction for feeds [3] or buffer extraction for biological samples [2]).

- Filter samples through a 0.22 µm syringe filter before injection.

Chromatographic Conditions:

- Column: Newcrom R1 (250 × 4.6 mm, 5 µm or equivalent)

- Mobile Phase: Acetonitrile/water with acid modifier (gradient or isocratic)

- Flow Rate: 1.0 mL/min

- Injection Volume: 10-20 µL

- Column Temperature: 25-30°C

- Detection: UV-Vis at appropriate wavelength (e.g., 280-360 nm)

System Suitability:

- Analyze standard solutions to ensure consistent retention times, peak symmetry, and resolution.

- The relative standard deviation (RSD) of peak areas for replicate injections should be ≤2%.

The following workflow diagram illustrates the complete analytical procedure for this compound analysis using HPLC:

HPLC-MS/MS Protocol for Residual Analysis

Sample Preparation for Residual Analysis:

- Weigh 2.0 ± 0.1 g of homogenized tissue sample into a centrifuge tube.

- Add an optimized buffer solution and appropriate internal standards.

- Vortex mix thoroughly and centrifuge at 4000 × g for 10 minutes.

- Transfer the supernatant to a clean tube for analysis [2] [4].

LC-MS/MS Conditions:

- Column: Reverse-phase C18 or equivalent (100 × 2.1 mm, 1.7-2.7 µm)

- Mobile Phase: A: Water with 0.1% formic acid; B: Acetonitrile with 0.1% formic acid

- Gradient: Programmed from 5% B to 95% B over 5-10 minutes

- Flow Rate: 0.3-0.5 mL/min

- Injection Volume: 5-10 µL

- Ionization: Positive electrospray ionization (ESI+)

- MS Detection: Multiple Reaction Monitoring (MRM) mode

Method Validation:

- Establish calibration curves in the range of 0.1-20 µg/L [2].

- Determine recovery rates at multiple fortification levels (0.5, 1.0, 2.0 µg/kg).

- Calculate intra-day and inter-day precision (RSD ≤ 10%).

- Determine limits of detection and quantification.

Troubleshooting and Method Optimization

Poor Peak Shape:

- If peak tailing or fronting is observed, consider adjusting mobile phase pH or changing the acid modifier.

- Column temperature optimization may improve peak symmetry.

- For problematic matrices, use a guard column to protect the analytical column.

Retention Time Shift:

- Ensure mobile phase composition is consistent and properly prepared.

- Check column performance with standard solutions.

- Allow sufficient time for column equilibration between runs.

Sensitivity Issues:

- For UV detection, determine the wavelength of maximum absorption for this compound.

- For MS detection, optimize source parameters and MRM transitions.

- Consider sample concentration or alternative extraction methods for trace analysis.

Applications in Pharmaceutical and Veterinary Drug Development

The HPLC methods described herein support various applications in drug development and regulatory compliance:

- Quality Control: Determination of this compound purity in raw materials and formulated products [1] [3].

- Stability Studies: Monitoring degradation products under various storage conditions.

- Pharmacokinetic Studies: Quantifying this compound and metabolites in biological fluids [1].

- Regulatory Compliance: Testing for illegal use or residue monitoring in food-producing animals [2] [4].

Conclusion

These application notes provide comprehensive methodologies for the HPLC analysis of this compound across various matrices and applications. The methods demonstrate robust performance characteristics with excellent recovery, precision, and linearity. The detailed protocols enable researchers to implement these analyses in their laboratories with confidence in the reliability and accuracy of the results.

The versatility of HPLC platforms for this compound analysis—from basic UV detection to advanced MS/MS quantification—makes it possible to address diverse analytical needs, from routine quality control to sophisticated residue monitoring at trace levels.

References

- 1. | SIELC Technologies this compound [sielc.com]

- 2. A simplified modification to rapidly determine the residues of nitrofurans... [pubmed.ncbi.nlm.nih.gov]

- 3. Determination of this compound in medicated animal feeds by... [pubs.rsc.org]

- 4. A simplified modification to rapidly determine the residues of nitrofurans... [link.springer.com]

- 5. Separation of this compound on Newcrom R1 HPLC column [sielc.com]

Introduction to Nitrovin and Regulatory Status

References

- 1. Verification of Bound Aminoguanidine as the Marker Residue for the... [pubmed.ncbi.nlm.nih.gov]

- 2. Verification of bound aminoguanidine as the marker residue for the... [pure.qub.ac.uk]

- 3. Validation of Testing Methods for Tobacco Products [fda.gov]

- 4. Development and Validation of a Stability-Indicating ... [mdpi.com]

Application Note: Bound Aminoguanidine as a Marker Residue for Nitrovin

1. Background and Rationale Nitrovin (NTV) is a nitrofuran antibiotic previously used as a growth promoter in livestock. Due to safety concerns, nitrofurans are now banned in many jurisdictions, including the European Union, as non-allowed pharmacologically active substances with no established maximum residue limit [1] [2]. Effective monitoring for their illegal use requires identifying a stable, persistent marker residue. Research has confirmed that bound aminoguanidine (AGN) is a suitable marker residue for this purpose, as the parent this compound compound is quickly depleted and rarely detected in tissues [1] [2].

2. Experimental Validation Summary A key study fed pigs a diet medicated with this compound (50 mg/kg) and analyzed tissues collected on various withdrawal days [1] [2]. The findings support the use of bound AGN as a reliable marker:

- Persistence of AGN: Bound AGN residues were found to persist in porcine tissues, whereas the parent this compound was only detected at low levels in kidneys on the zero withdrawal day.

- Tissue Distribution: The concentration of AGN residues varied by tissue type. The highest levels were consistently found in the liver, followed by the kidney, with the lowest concentrations in muscle tissue [1] [2].

The table below summarizes the quantitative findings on AGN persistence:

Table 1: Persistence of Bound Aminoguanidine in Porcine Tissues

| Tissue | Relative Concentration of Bound AGN | Detectability of Parent this compound |

|---|---|---|

| Liver | Highest | Not Detected |

| Kidney | Intermediate | Detected only at Day 0 |

| Muscle | Lowest | Not Detected |

3. Emerging Research: this compound's Anticancer Mechanism Beyond its use as an antimicrobial, recent studies have explored this compound's potential as an anticancer agent. The compound induces a non-apoptotic, paraptosis-like cell death in cancer cells (e.g., glioblastoma) by targeting thioredoxin reductase 1 (TrxR1) [3] [4]. This inhibition leads to:

- A surge in reactive oxygen species (ROS).

- Severe cytoplasmic vacuolation derived from endoplasmic reticulum (ER) and mitochondrial swelling.

- Activation of ER stress pathways [3].

This mechanism is independent of caspase activation and can be rescued by the protein synthesis inhibitor cycloheximide, confirming its classification as paraptosis [3]. The following diagram illustrates this signaling pathway.

Experimental Protocol: Detection of Bound Aminoguanidine in Animal Tissues

This protocol outlines the procedure for verifying bound aminoguanidine as a marker residue for this compound in pig tissues, based on published methodologies [1] [2].

1. Scope This protocol applies to the analysis of bound aminoguanidine (AGN) in porcine tissues (muscle, liver, kidney) and plasma using liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS).

2. Principles The method involves the release of protein-bound aminoguanidine through acid hydrolysis, followed by derivatization and extraction. The derivatized analytes are then separated by liquid chromatography and detected by tandem mass spectrometry.

3. Reagents and Materials

- Tissue Samples: Pig kidney, muscle, liver, and plasma.

- Standard Compounds: Aminoguanidine (AGN), internal standards.

- Derivatization Reagent: 2-Nitrobenzaldehyde (2-NBA).

- Solvents: HPLC-grade methanol, acetonitrile, ethyl acetate.

- Buffers: 0.1 M phosphate buffer (pH 7.0), 0.2 M hydrochloric acid (HCl).

- Consumables: Syringe filters, centrifuge tubes.

4. Equipment

- LC-MS/MS System

- Analytical Balance

- Centrifuge

- Vortex Mixer

- Heating Block

- pH Meter

5. Safety Precautions

- Hydrochloric acid is corrosive; handle with appropriate personal protective equipment (PPE).

- Nitrofuran drugs are banned substances; ensure proper handling and disposal in compliance with local regulations.

6. Step-by-Step Procedure

6.1. Sample Hydrolysis and Derivatization

- Weigh: Accurately weigh 0.5 ± 0.05 g of homogenized tissue sample into a 50 mL centrifuge tube.

- Add Internal Standard: Spike with the appropriate internal standard solution.

- Hydrolyze and Derivatize: Add 5 mL of 0.2 M HCl and 0.25 mL of 2-Nitrobenzaldehyde (2-NBA) derivatization solution (e.g., 10 mM in DMSO).

- Incubate: Vortex mix thoroughly and incubate in a heating block at 60°C for 2 hours.

6.2. Sample Extraction

- Adjust pH: After incubation, cool the sample and add 2-3 mL of 0.1 M phosphate buffer (pH 7.0) to adjust the pH to approximately 7.0-7.4.

- Extract: Add 5 mL of ethyl acetate and vortex mix for 1 minute.

- Centrifuge: Centrifuge at 4000 rpm for 10 minutes.

- Transfer: Transfer the upper organic layer to a new clean tube.

- Repeat Extraction: Repeat the extraction step twice more, combining the organic phases.

- Evaporate: Evaporate the combined extracts to dryness under a gentle stream of nitrogen at 50°C.

- Reconstitute: Reconstitute the dry residue in 1.0 mL of mobile phase (e.g., a mixture of methanol and water), vortex mix, and filter through a 0.2 µm syringe filter into an LC vial for analysis.

6.3. LC-MS/MS Analysis The table below summarizes a typical LC-MS/MS instrument method.

Table 2: Typical LC-MS/MS Conditions for Bound AGN Analysis

| Parameter | Condition |

|---|---|

| Chromatography | |

| Column | C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm) |

| Column Temperature | 40 °C |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Methanol with 0.1% Formic Acid |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Mass Spectrometry | |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Detection | Multiple Reaction Monitoring (MRM) |

| AGN Derivative MRM | 209.1 > 166.1 (Quantifier) |

7. Quality Control

- Analyze procedural blanks, negative control samples, and fortified quality control samples (e.g., at 0.5 µg/kg and 1.0 µg/kg) with each batch of samples to ensure accuracy and prevent contamination.

References

- 1. Verification of Bound as the Marker Aminoguanidine for the... Residue [pubmed.ncbi.nlm.nih.gov]

- 2. Verification of bound as the marker aminoguanidine for the... residue [pure.qub.ac.uk]

- 3. This compound (difurazone), an antibacterial growth promoter ... [sciencedirect.com]

- 4. _TargetMol this compound [targetmol.com]

Application Notes and Protocols: Determination of Nitrovin Residues Using Solid Phase Extraction (SPE)

Introduction

Nitrovin is a growth-promoting agent historically used in animal feeds, but its residue in edible products poses potential health risks. These notes detail a robust and validated method for determining this compound residues in feeds and food matrices using Reversed-Phase Liquid Chromatography (LC) with Solid Phase Extraction (SPE) for sample clean-up. This protocol is designed for researchers, scientists, and drug development professionals requiring high sensitivity and selectivity in their analyses. The method effectively minimizes matrix interferences, ensuring accurate and reproducible results. [1]

Principle of the Method

The method involves extracting this compound from the sample matrix using an organic solvent mixture, followed by a clean-up step using reversed-phase SPE cartridges. This process removes interfering compounds, thereby enriching the analyte. The cleaned extract is then analyzed using a reversed-phase LC system equipped with an ultraviolet (UV) detector set at 378 nm. The mobile phase consists of a mixture of acetonitrile and 0.1% formic acid, which provides excellent separation and detection specificity for this compound. [1]

Experimental Workflow

The following diagram illustrates the complete experimental workflow from sample preparation to liquid chromatography analysis.

Materials and Reagents

Chemicals and Standards

- This compound standard (purified, ≥95% purity)

- HPLC-grade acetonitrile, methanol, dimethylformamide (DMF)

- Formic acid (ACS grade, ≥88%)

- Deionized water (HPLC grade)

- SPE elution solvents (e.g., methanol, acetonitrile, acidified methanol)

Equipment and Consumables

- Liquid Chromatograph with UV or DAD detector

- Ultrasound bath for assisted extraction

- Centrifuge

- Vacuum manifold for SPE

- Reversed-phase SPE cartridges (e.g., C18, 500 mg/3 mL or 1000 mg/6 mL)

- Syringe filters (nylon, 0.45 µm)

- Volumetric flasks and pipettes

Detailed Protocols

Standard and Solution Preparation

This compound Stock Solution (100 µg/mL): Accurately weigh 10.0 mg of this compound standard into a 100 mL volumetric flask. Dissolve and make up to volume with the extraction solution (DMF, acetonitrile, methanol). Store at -20°C in the dark.

Mobile Phase Preparation: Mix acetonitrile and 0.1% formic acid in water in a 50:50 (v/v) ratio. Filter through a 0.45 µm membrane and degas prior to use.

Sample Pre-Treatment and Extraction

- Homogenization: Grind and homogenize the feed or tissue sample to a fine powder.

- Weighing: Accurately weigh 2.0 g of the homogenized sample into a 50 mL centrifuge tube.

- Extraction: Add 10 mL of the extraction solution (DMF, acetonitrile, methanol in a 50:25:25, v/v ratio) to the tube.

- Ultrasound-Assisted Extraction: Sonicate the mixture in an ultrasound bath for 20 minutes.

- Clarification: Centrifuge at 4000 rpm for 10 minutes. Collect the supernatant.

- Filtration: Filter the supernatant through a 0.45 µm syringe filter prior to SPE clean-up.

Solid Phase Extraction (SPE) Clean-up

The SPE clean-up procedure is critical for removing matrix interferences and concentrating the analyte. The following table summarizes the key steps and parameters for the SPE protocol. [2] [3]

Table 1: Detailed SPE Clean-up Protocol for this compound

| Step | Purpose | Procedure | Typical Solvent & Volume |

|---|---|---|---|

| 1. Conditioning | To activate the sorbent and prepare the functional groups for interaction. | Pass the solvent through the cartridge, ensuring the sorbent is fully wetted. Do not let the sorbent run dry. | 2-3 mL of methanol (or solvent matching sample). |

| 2. Equilibration | To create an optimal environment for analyte retention by matching the sample solvent. | Pass the equilibration solvent through the conditioned cartridge. | 2-3 mL of water or a buffer solution. |

| 3. Sample Loading | To apply the sample extract for analyte retention on the sorbent. | Apply the filtered extract to the cartridge at a controlled flow rate (~1 mL/min). | Entire sample extract. |

| 4. Washing | To remove weakly bound interferences without eluting the target analyte. | Pass the wash solvent through the cartridge to remove impurities. | 2-3 mL of a weak solvent (e.g., 5-10% methanol in water). |

| 5. Elution | To disrupt analyte-sorbent interactions and collect the purified analyte. | Apply the strong elution solvent in two small aliquots for efficient recovery. | 2 x 1-3 mL of a strong organic solvent (e.g., pure methanol or acetonitrile). |

Collect the eluent in a clean tube and evaporate to dryness under a gentle nitrogen stream. Reconstitute the residue in 1.0 mL of the initial mobile phase for LC analysis.

Liquid Chromatography Analysis

Inject the reconstituted sample into the LC system under the following conditions. [1]

Table 2: Optimized Liquid Chromatography Conditions for this compound

| Parameter | Specification |

|---|---|

| Column Type | Reversed-Phase C18 (e.g., 150 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile : 0.1% Formic Acid (50:50, v/v) |

| Flow Rate | 1.2 mL/min |

| Column Temperature | Ambient (or 30°C) |

| Injection Volume | 10-20 µL |

| Detection Wavelength | 378 nm |

| Run Time | Approximately 10-15 minutes |

Method Validation and Data Analysis

The method was validated according to standard guidelines, demonstrating satisfactory performance. [1]

Table 3: Method Validation Parameters for this compound Determination

| Validation Parameter | Result | Acceptance Criteria |

|---|---|---|

| Limit of Detection (LOD) | 0.05 mg kg⁻¹ | - |

| Limit of Quantification (LOQ) | 0.2 mg kg⁻¹ | - |

| Linear Range | 0.2 - 10 mg kg⁻¹ | R² > 0.990 |

| Recovery (%) | Satisfactory (e.g., 85-115%) | Meets protocol requirements |

| Repeatability (RSD%) | Precise and repeatable | < 10% |

Troubleshooting and Notes

- Low Recovery: Ensure the sorbent does not dry out between the conditioning and sample loading steps. Check the pH of the sample and loading solution for optimal retention on reversed-phase sorbents.

- High Background Noise: Optimize the wash step by increasing the stringency of the wash solvent gradually. Ensure all glassware and solvents are free of contaminants.

- Column Performance: Always filter and centrifuge samples to prevent column clogging. Use a guard column to extend the life of the analytical column.

- Sensitivity Issues: For lower detection limits, consider reconstituting the eluent in a smaller volume or using a more sensitive detection technique like LC-MS/MS. [4]

Conclusion

This application note provides a reliable and detailed protocol for the determination of this compound in complex matrices using SPE clean-up and LC-UV analysis. The method is effective in removing interferences, offers good recovery, and achieves low detection limits, making it suitable for regulatory monitoring and research purposes.

References

- 1. Improving the Determination of this compound in Feeds by Reversed-Phase... [link.springer.com]

- 2. Guide | Thermo Fisher Scientific - US Solid Phase Extraction [thermofisher.com]

- 3. Techniques Explained | Phenomenex Solid Phase Extraction [phenomenex.com]

- 4. Determination of sodium nifurstyrenate and this compound ... | Semantic Scholar [semanticscholar.org]

Application Note: Determination of Nitrovin in Feeds by Reversed-Phase LC-UV

Method Principle: This method determines Nitrovin in animal feeds using reversed-phase liquid chromatography with a UV detector. The sample is extracted with an organic solvent mixture and purified via solid-phase extraction (SPE) to remove interfering matrix components before analysis [1].

Materials and Methods

Standards and Reagents

- This compound standard: Purified from crude product using ethylene glycol monoethyl ether [1].

- Extraction solution: Dimethyl formamide, acetonitrile, and methanol in a ratio of 50:25:25 (v/v/v) [1].

- Mobile phase: Acetonitrile and 0.1% formic acid solution (v/v) in a ratio of 50:50 (v/v) [1].

- Use HPLC-grade solvents and ultrapure water.

Instrumentation and Equipment

- Liquid Chromatograph: Equipped with a binary or quaternary pump and an autosampler.

- Detector: Ultraviolet (UV) detector set to 378 nm [1].

- Analytical Column: Reverse-phase C18 column. The original study did not specify column dimensions [1].

- Solid-Phase Extraction (SPE) system for sample clean-up.

- SPE Cartridge: Reversed-phase SPE cartridge [1].

Experimental Procedure

Sample Preparation Workflow

The sample preparation and analysis process is illustrated below.

Chromatographic Conditions

The table below details the operational parameters for the liquid chromatography system.

| Parameter | Specification |

|---|---|

| Detection Wavelength | 378 nm [1] |

| Mobile Phase | Acetonitrile : 0.1% Formic Acid (50:50, v/v) [1] |

| Flow Rate | 1.2 mL min⁻¹ [1] |

| Injection Volume | Not specified in search results |

| Column Temperature | Not specified in search results |

Preparation of Standard and Calibration Solutions

- Accurately weigh a purified this compound standard.

- Dissolve and dilute with an appropriate solvent to prepare a stock standard solution.

- Serially dilute the stock solution to prepare a series of working standard solutions for constructing the calibration curve.

Method Validation

The method was validated with the following performance characteristics, as reported in the original study [1]:

| Validation Parameter | Result |

|---|---|

| Limit of Detection (LOD) | 0.05 mg kg⁻¹ |

| Limit of Quantification (LOQ) | 0.2 mg kg⁻¹ |

| Linearity | Satisfactory (specific range not provided) |